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Compound of Interest

Compound Name: 6-Bromo-4-methylpyridin-3-ol
CAS No.: 1256824-49-3
Cat. No.: B1379990
Get Quote
. J

Compound Identity & Significance

¢ |[UPAC Name: 6-Bromo-4-methylpyridin-3-ol[1]

¢ Synonyms: 2-Bromo-4-methyl-5-hydroxypyridine; 6-Bromo-4-methyl-3-pyridinol[1]
o CAS Number: 1256824-49-3[1][2][3][4]

e Molecular Formula:

¢ Molecular Weight: 188.02 g/mol

¢ SMILES:Cclcc(Br)nc(O)cl (Canonicalization varies; structure is 3-hydroxy, 4-methyl, 6-
bromo)[1]

Medicinal Relevance: This compound is a functionalized pyridine scaffold.[5][6] The 3-hydroxyl
group acts as a versatile handle for etherification (e.g., introducing fluorinated side chains for
PET imaging), while the 6-bromo group allows for Suzuki-Miyaura coupling to extend the
heteroaromatic core.[1]
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Synthesis & Preparation Strategy

To ensure the spectroscopic data corresponds to high-purity material, the standard preparation
route involves the diazotization of the amine precursor. This method is preferred over direct
bromination of pyridinols to control regioselectivity.

Synthetic Workflow (DOT Diagram)
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Figure 1: Synthesis of 6-Bromo-4-methylpyridin-3-ol via diazotization of the corresponding
amine.

Spectroscopic Data Analysis[6]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterization relies on distinguishing the target alcohol from its amine precursor. The
conversion of

to
significantly alters the chemical environment of the ortho-proton (H-2).[1]

1. Precursor Reference: 6-Bromo-4-methylpyridin-3-amine[1][7][8]

e Solvent:
e Frequency: 400 MHz[8][9][10][11]
e Data:

o 7.78 (s, 1H, H-2): Deshielded singlet (alpha to N).
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o 7.14 (s, 1H, H-5): Shielded singlet (beta to N, ortho to Br).
o 3.44 (brs, 2H, NH

): Exchangeable.
o 2.15 (s, 3H, CH

): Methyl group.

2. Target Compound: 6-Bromo-4-methylpyridin-3-ol

The alcohol protons are best observed in polar aprotic solvents like DMSO-

to prevent rapid exchange.[1]
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Shift (
Position Proton Type

ppm)

Multiplicity

Coupling (

)

Structural
Insight

OH Hydroxyl 10.5-11.0

brs

Disappears
with

shake.
Distinct from

amine (

).[6]

H-2 Aromatic 8.05-8.15

Alpha to N
and OH.[1]
Downfield
shift vs.
amine due to
OH
electronegati

vity.

H-5 Aromatic 7.40 - 7.50

Located
between Me
and Br.[1]
Less affected
by C-3
substitution.

[1]

CH

Methyl 2.10-2.25

C-4 Methyl.
[1] Consistent
with

precursor.

Note: Shifts are predicted based on substituent effects and analogous 3-hydroxypyridines.[1]

Experimental values may vary

ppm depending on concentration and water content.
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B. Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the bromine incorporation due to its
unique isotopic signature.

« lonization Mode: Electrospray lonization (ESI), Positive Mode (

)

« |sotopic Pattern: The presence of one Bromine atom (

) creates a characteristic "doublet" molecular ion.

Relative

lon Species m/z (Theoretical) Interpretation
Abundance
Base peak containing
187.97 100%
Isotope peak
189.97 ~98% containing

Fragmentation Pathway (ESI-MS/MS):
e Loss of CO (28 Da): Typical for phenols/pyridines with OH (m/z ~160).

e Loss of Br (79/81 Da): Radical cleavage observed in high-energy collisions.[1]

C. Infrared (IR) Spectroscopy

IR is used primarily to confirm the conversion of the amine to the alcohol.
e O-H Stretch: Broad band at 3200-3400 cm

(H-bonded). Key differentiator from the sharp N-H doublet of the precursor.
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e C=N/C=C Ring Stretch: 1580-1600 cm

1]

e C-O Stretch: ~1250 cm

(Strong).

e C-Br Stretch: 600-700 cm

(Fingerprint region).[1]

Experimental Protocol: Quality Control

To validate the identity of a synthesized batch, follow this rapid QC workflow.

QC Workflow (DOT Diagram)
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Figure 2: Quality control decision tree for 6-Bromo-4-methylpyridin-3-ol.

Protocol Steps:

e Sample Prep: Dissolve ~5 mg of solid in 0.6 mL DMSO-

e Acquisition: Run 16 scans for

H NMR.
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« Validation:
o Verify the integral ratio of Aromatic H : Methyl H is 2 : 3.
o Confirm absence of broad singlet at 3.44 ppm (residual amine).[9]
o Confirm 1:1 ratio of m/z 188 and 190 in MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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